(R)-2-Flurbiprofen-d3
Description
Properties
Molecular Formula |
C₁₅H₁₀D₃FO₂ |
|---|---|
Molecular Weight |
247.28 |
Synonyms |
(αR)-2-Fluoro-α-methyl-[1,1’-biphenyl]-4-acetic Acid-d3; (-)-(R)-Flurbiprofen-d3; (-)-Flurbiprofen-d3; (R)-(-)-2-(2-Fluorobiphenyl-4-yl)propionic Acid-d3; (R)-Flurbiprofen-d3; E 7869-d3; Flurizan-d3; MPC 7869-d3; R-(-)-Flurbiprofen-d3; Tarenflurbil-d |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing R 2 Flurbiprofen D3
Development and Validation of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Methods
HPLC coupled with mass spectrometry (HPLC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful technique for the quantification of drugs in complex matrices. The development of robust and validated HPLC-MS methods is essential for pharmacokinetic and bioequivalence studies. nih.gov
In the quantitative analysis of flurbiprofen (B1673479) in biological matrices such as human or rat plasma, a stable isotope-labeled internal standard like (R)-2-Flurbiprofen-d3 is ideal. nih.govmdpi.com An internal standard (IS) is added at a known concentration to samples and standards to correct for the loss of analyte during sample preparation and for variations in instrument response. mdpi.com Because deuterated standards have nearly identical physicochemical properties to the analyte, they co-elute chromatographically and experience similar extraction recovery and ionization efficiency, making them the gold standard for quantitative mass spectrometry. mdpi.com
Numerous studies have validated LC-MS/MS methods for flurbiprofen in plasma, demonstrating the effectiveness of this approach. nih.govnih.gov While some methods have used other compounds like indomethacin (B1671933) or etodolac (B1671708) as internal standards, the use of this compound would provide the most accurate results by compensating for matrix effects and other variables more effectively. nih.govnih.gov These validated methods are characterized by their linearity, precision, accuracy, and stability under various conditions. nih.govresearchgate.net
Below is a table summarizing typical validation parameters from published HPLC-MS methods for flurbiprofen, which would be applicable when using this compound as an internal standard.
| Parameter | Typical Value/Range | Source(s) |
| Linearity Range | 5–5000 ng/mL | nih.govresearchgate.net |
| Correlation Coefficient (r²) | > 0.998 | nih.gov |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL | nih.govresearchgate.net |
| Intra-day Precision (%RSD) | < 10% | nih.gov |
| Inter-day Precision (%RSD) | < 10% | nih.gov |
| Accuracy (%RE) | Within ±10% | nih.gov |
| Recovery | 68.1% to 72.0% | researchgate.net |
The specificity of an LC-MS/MS method relies on the unique mass-to-charge (m/z) ratio of the precursor ion and a specific product ion generated through fragmentation. For flurbiprofen, a common transition monitored is m/z 243.2 → 199.2. nih.govresearchgate.net For its deuterated analog, this compound, the precursor ion would have an m/z of approximately 246.2, assuming the deuterium (B1214612) atoms are on a stable part of the molecule that is retained in the precursor ion. The corresponding product ion would also be shifted by 3 mass units if the deuterium atoms are not lost during fragmentation. This mass difference allows the mass spectrometer to specifically and simultaneously detect both the analyte and the internal standard without interference.
The sensitivity of these methods is demonstrated by a low Lower Limit of Quantification (LLOQ). For instance, a validated UPLC-MS/MS method for flurbiprofen in rat plasma achieved an LLOQ of 5 ng/mL, which is sufficient for pharmacokinetic studies. nih.govresearchgate.net
The table below illustrates the mass transitions used for flurbiprofen and the projected transitions for its d3 analog.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |
| Flurbiprofen | 243.2 | 199.2 | nih.govresearchgate.net |
| This compound (Projected) | 246.2 | 202.2 | N/A |
Gas Chromatography-Mass Spectrometry (GC-MS) for Enantiomeric and Isotopic Analysis
Gas chromatography-mass spectrometry (GC-MS) is another valuable technique for the analysis of flurbiprofen. nih.gov Due to the carboxylic acid group, flurbiprofen typically requires derivatization to increase its volatility for GC analysis. researchgate.net A common derivatizing agent is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net
In GC-MS methods, Selected Ion Monitoring (SIM) is often employed for quantification, where the instrument is set to detect only specific m/z values corresponding to the analyte. researchgate.net For the trimethylsilyl (B98337) derivative of flurbiprofen, a key ion used for quantification is m/z 180. researchgate.net When analyzing this compound, the corresponding fragment ion would be monitored at a higher m/z, allowing for its use as an internal standard.
GC can be adapted for enantiomeric analysis by using a chiral stationary phase column. This allows for the separation of the R- and S-enantiomers of flurbiprofen before they enter the mass spectrometer, enabling the assessment of enantiomeric purity. The mass spectrometer's ability to distinguish between the deuterated and non-deuterated forms makes GC-MS a powerful tool for both enantiomeric and isotopic analysis simultaneously.
| Parameter | GC-MS Method Details | Source(s) |
| Derivatization Agent | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | researchgate.net |
| Ionization Mode | Electron Ionization (EI = 70 eV) | researchgate.net |
| Quantitative Analysis Mode | Selected Ion Monitoring (SIM) | researchgate.net |
| Monitored Ion (Flurbiprofen) | m/z 180 | researchgate.net |
| Linearity Range | 0.25–5.0 μg/mL | researchgate.net |
| Limit of Detection (LOD) | 0.05 μg/mL | researchgate.net |
Chiral Analytical Techniques for Enantiomeric Purity Assessment
Assessing the enantiomeric purity of chiral compounds like this compound is crucial. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most common method for separating flurbiprofen enantiomers. nih.govresearchgate.net Polysaccharide-based CSPs, such as Chiralpak AD®, have proven effective for this purpose. nih.govresearchgate.net
The separation is typically achieved using a mobile phase consisting of a mixture of a nonpolar solvent like n-hexane and a polar modifier such as ethanol (B145695), often with a small amount of an acid like trifluoroacetic acid (TFA). nih.govwhiterose.ac.uk One study demonstrated that a mobile phase of 10% ethanol in 90% n-hexane with 0.01% TFA could achieve enantiomeric purities above 99.4% for both enantiomers using simulated moving bed (SMB) chromatography. nih.gov These chiral HPLC methods are essential for verifying the enantiomeric purity of this compound, ensuring it is not contaminated with its S-enantiomer.
| Technique | Stationary Phase | Mobile Phase | Achieved Purity | Source |
| Preparative LC / SMB | Chiralpak AD® | 10% ethanol / 90% n-hexane / 0.01% TFA | > 99.4% | nih.gov |
| Analytical HPLC | CHIRALPAK IG | hexane / ethanol (95:5, v/v) with 0.1% TFA | Baseline separation | whiterose.ac.uk |
| Chiral-Phase HPLC | Chiralpak AD | Modified based on matrix (plasma/urine) | N/A | researchgate.net |
Spectroscopic Characterization Techniques for Deuterated Enantiomers (e.g., NMR, HRMS)
Spectroscopic techniques are indispensable for the structural confirmation of deuterated compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful for verifying the position and extent of deuterium incorporation. nih.govrsc.org In the ¹H NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium would be absent. Conversely, a ²H (Deuterium) NMR spectrum would show signals at the chemical shifts where the deuterium atoms are located. nih.gov For example, a study on flurbiprofen-d8 showed the near disappearance of the eight aromatic C-H signals in the ¹H NMR spectrum upon deuteration. nih.gov
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of a molecule, which can be used to confirm its elemental formula. For this compound, HRMS would be used to verify that its measured exact mass corresponds to the theoretical exact mass of C₁₅H₁₀D₃FO₂, confirming successful deuteration.
| Technique | Application | Expected Observation for this compound | Source(s) |
| ¹H NMR | Confirm deuterium incorporation | Disappearance or significant reduction of signals for protons replaced by deuterium. | nih.gov |
| ²H NMR | Confirm deuterium incorporation | Appearance of signals at the chemical shifts of the incorporated deuterium atoms. | nih.gov |
| HRMS | Confirm elemental formula | Measured exact mass will match the theoretical exact mass of the deuterated compound. | N/A |
Application in Quality Control and Method Validation for Research Materials
This compound is a vital research material used in the quality control (QC) and validation of analytical methods. pharmascholars.com According to guidelines from bodies like the International Conference on Harmonisation (ICH), analytical methods must be validated to ensure they are suitable for their intended purpose. pharmascholars.comich.org This involves assessing parameters like specificity, linearity, accuracy, precision, and robustness. pharmascholars.com
In a QC setting, this compound would be used as the internal standard in validated LC-MS/MS or GC-MS methods to quantify flurbiprofen in various samples, from raw materials to final formulations. dergipark.org.trresearchgate.net Its use ensures that the results are reliable and reproducible. For example, when testing the content uniformity of flurbiprofen tablets, a validated HPLC method using a deuterated internal standard would provide the highest level of confidence in the results. dergipark.org.tr The stability of the analyte in various conditions is also a key part of validation, and the co-analysis with a stable isotope-labeled standard helps ensure that any degradation is accurately measured. nih.gov
The use of a well-characterized standard like this compound is fundamental to generating the high-quality data required for regulatory submissions and ensuring the consistency of research findings.
Mechanistic Investigations of R Flurbiprofen and Its Deuterated Analog in Biological Systems in Vitro and Animal Models
Elucidation of Non-Cyclooxygenase Mediated Biological Activities of (R)-Flurbiprofen
(R)-Flurbiprofen is recognized as the non-COX-inhibiting enantiomer of flurbiprofen (B1673479), being at least 100-fold less active as a COX inhibitor than its S-enantiomer. nih.govnih.gov Despite this, it demonstrates notable analgesic, anti-inflammatory, and neuroprotective properties in various preclinical models. nih.govnih.govplos.orgresearcher.life This has led researchers to explore mechanisms of action that are independent of prostaglandin (B15479496) synthesis inhibition.
Studies have revealed that the biological effects of (R)-Flurbiprofen cannot be attributed to its minimal conversion to the COX-inhibiting S-enantiomer in relevant models. nih.gov Instead, its activities are linked to other molecular targets. One such mechanism involves the modulation of prostaglandin availability at a post-synthesis level. Research has shown that (R)-Flurbiprofen can inhibit the multidrug resistance-associated protein 4 (MRP4), a key transporter responsible for exporting prostaglandins (B1171923) like PGE₂ out of cells. nih.govnih.gov By trapping prostaglandins within the cell, (R)-Flurbiprofen effectively reduces their concentration in the extracellular space where they would otherwise act on their receptors to promote inflammation and pain. nih.govnih.gov Additionally, it has been shown to mildly inhibit the translocation of cytosolic phospholipase A2 (cPLA₂), which limits the availability of the substrate arachidonic acid required for prostaglandin production. nih.govnih.gov These actions provide a COX-independent rationale for its observed anti-inflammatory effects.
Modulation of the Endocannabinoid System by (R)-Flurbiprofen
A significant body of evidence points to the modulation of the endocannabinoid system (eCS) as a primary mechanism for (R)-Flurbiprofen's therapeutic effects. plos.orgresearchgate.net The eCS is a crucial neuromodulatory system involved in regulating pain, inflammation, and homeostasis. (R)-Flurbiprofen has been shown to restore the balance of endocannabinoids, which is often disturbed following events like peripheral nerve injury. nih.govplos.orgresearchgate.net
(R)-Flurbiprofen acts as an inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of N-acylethanolamines, including the endocannabinoid anandamide (B1667382) (AEA). nih.govplos.orgresearcher.liferesearchgate.net By inhibiting FAAH, (R)-Flurbiprofen increases the levels and prolongs the action of AEA and other related signaling lipids like oleoylethanolamide (OEA) and palmitoylethanolamide (B50096) (PEA). researchgate.netnih.gov While its potency as a direct FAAH inhibitor is considered relatively weak in some assays, its effect is significant in biological systems, particularly under conditions of pathological eCS dysregulation. nih.govnih.gov Studies have demonstrated that the sensitivity of FAAH to inhibition by flurbiprofen increases at a lower extracellular pH, a condition often found in inflamed tissues. nih.gov
In addition to preventing endocannabinoid degradation, (R)-Flurbiprofen also influences their synthesis. Following nerve injury, the expression of N-acylphosphatidylethanolamine-specific phospholipase D (NAPE-PLD), a key enzyme in the biosynthesis of anandamide, is often altered. nih.govplos.orgresearchgate.net Research in rodent models of neuropathic pain has shown that treatment with (R)-Flurbiprofen normalizes the expression of NAPE-PLD. nih.govplos.orgresearcher.liferesearchgate.net This dual action—inhibiting degradation via FAAH and normalizing synthesis via NAPE-PLD—contributes to a comprehensive restoration of endocannabinoid tone. plos.orgresearchgate.net
The net effect of (R)-Flurbiprofen's actions on FAAH and NAPE-PLD is the restoration of endogenous cannabinoid levels in key areas of the nervous system. In animal models of sciatic nerve injury, levels of AEA, OEA, and PEA were found to be reduced by approximately 50% in the dorsal root ganglia (DRGs). researchgate.netnih.gov Treatment with (R)-Flurbiprofen successfully restored the diminished levels of these endocannabinoids in the DRGs, spinal cord, and forebrain. plos.orgresearchgate.net This normalization of endocannabinoid levels is believed to enhance the endogenous mechanisms that counter chronic pain and inflammation. nih.govplos.orgresearchgate.net For instance, in a model of experimental autoimmune encephalomyelitis, (R)-Flurbiprofen treatment was associated with an increase in plasma and cortical endocannabinoids. nih.govnih.gov
| Endocannabinoid | Tissue | Effect of R-Flurbiprofen Treatment | Source |
|---|---|---|---|
| Anandamide (AEA) | Plasma & Somatosensory Cortex | Increased | nih.gov |
| Oleoylethanolamide (OEA) | Plasma & Somatosensory Cortex | Increased | nih.gov |
| Palmitoylethanolamide (PEA) | Plasma & Somatosensory Cortex | Increased | nih.gov |
| 2-Arachidonoylglycerol (B1664049) (2-AG) | Somatosensory Cortex | Increased | nih.gov |
Investigation of Anti-Inflammatory Pathways Independent of COX Inhibition
The anti-inflammatory properties of (R)-Flurbiprofen extend beyond its influence on prostaglandins and the endocannabinoid system. nih.govnih.govnih.gov Its ability to modulate cellular processes involved in neuroinflammation highlights its potential as a therapeutic agent with a distinct profile from traditional NSAIDs.
A key component of neuroinflammation is the activation of microglia, the resident immune cells of the central nervous system. In pathological states such as nerve injury or neurodegenerative disease, microglia can become chronically activated, releasing pro-inflammatory cytokines and contributing to neuronal damage. researchgate.netresearchgate.net (R)-Flurbiprofen has been shown to effectively attenuate this microglia activation. nih.govplos.orgresearchgate.net In models of neuropathic pain and experimental autoimmune encephalomyelitis, treatment with (R)-Flurbiprofen reduced microglia activation in the spinal cord and brain. nih.govnih.govresearchgate.net This effect is believed to be a consequence of the restored endocannabinoid levels, which can exert immunomodulatory effects, and may also involve the activation of peroxisome proliferator-activated receptors (PPARs), contributing to its anti-inflammatory and neuroprotective actions. nih.govplos.orgresearchgate.net By preventing microglia from adopting a neuro-aggressive phenotype, (R)-Flurbiprofen helps to block the neuroinflammatory component of chronic pain. plos.org
Influence on Anti-Inflammatory Transcription Factors (e.g., PPARγ)
The interaction of (R)-Flurbiprofen with peroxisome proliferator-activated receptor-gamma (PPARγ), a key transcription factor in the regulation of inflammation and metabolism, has been a subject of investigation. Research indicates that the effects may be indirect or dependent on the molecular context. One study found that while certain non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) can act as PPARγ agonists, Flurbiprofen itself did not activate PPARγ in primary rat microglial cells. nih.gov However, a nitro-derivative of Flurbiprofen, HCT1026, did show PPARγ activation in the same model. nih.gov
In contrast, other research in rodent models of neuropathic pain suggests that (R)-Flurbiprofen can increase the activity of PPARγ. plos.orgresearchgate.net This effect was linked to the compound's ability to modulate the endocannabinoid system, suggesting an indirect pathway to PPARγ activation. plos.orgresearchgate.net It has been proposed that the activation of PPARγ by some NSAIDs may contribute to the down-regulation of inflammatory targets like cyclooxygenase-2 (COX-2). aacrjournals.org
Reduction of Inflammatory Mediators in Animal Models
(R)-Flurbiprofen has demonstrated significant anti-inflammatory effects in various animal models, primarily through the reduction of key inflammatory mediators, despite its lack of direct COX enzyme inhibition. mdpi.comnih.gov In a mouse model of sickle cell disease, racemic flurbiprofen was shown to inhibit the NLRP3 inflammasome, leading to a marked reduction in the release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). frontiersin.org
In studies on isolated rat skin, (R)-Flurbiprofen significantly reduced the stimulated release of Prostaglandin E2 (PGE2), a critical mediator of inflammation and pain, although it did not affect the release of calcitonin gene-related peptide (CGRP). nih.gov Furthermore, research has shown that (R)-Flurbiprofen reduces extracellular PGE2 levels in various cell cultures and in the microdialysates from the rat spinal cord. mdpi.comnih.gov This reduction is attributed not to COX inhibition, but to a dual mechanism: inhibiting the translocation of the enzyme cPLA2α (curtailing the availability of the substrate for prostaglandin synthesis) and trapping prostaglandins inside the cell by inhibiting the MRP4 transporter protein. mdpi.comnih.gov
| Inflammatory Mediator | Animal/Cell Model | Observed Effect |
| Prostaglandin E2 (PGE2) | Isolated Rat Skin, Cancer Cell Lines (HeLa, A-549, HCA-7) | Significant reduction in extracellular levels. mdpi.comnih.govnih.gov |
| Interleukin-1β (IL-1β) | Mouse Peritoneal & Air Pouch Models | Reduced release. frontiersin.org |
| Tumor Necrosis Factor-alpha (TNF-α) | Mouse Peritoneal & Air Pouch Models | Reduced release. frontiersin.org |
| Interleukin-6 (IL-6) | Mouse Peritoneal & Air Pouch Models | Reduced release. frontiersin.org |
Cellular Pathway Modulation
(R)-Flurbiprofen has been shown to inhibit cell proliferation in several cancer cell lines through mechanisms independent of COX inhibition. nih.gov In vitro studies using rat and human pituitary adenoma cell lines demonstrated that (R)-Flurbiprofen inhibits cell proliferation in a dose-dependent manner. nih.govresearchwithrutgers.com
The compound's effects on prostate cancer have been extensively studied. Research shows (R)-Flurbiprofen decreases the survival of multiple prostate cancer cell lines, including PC-3, DU-145, and LNCaP. nih.gov In the Transgenic Adenocarcinoma of the Mouse Prostate (TRAMP) model, administration of (R)-Flurbiprofen was found to inhibit the progression of prostate cancer and reduce the incidence of metastasis. aacrjournals.org
| Cell Line | Cancer Type | Key Finding |
| GH4C1 (Rat) | Pituitary Adenoma | Dose-dependent inhibition of cell proliferation. nih.gov |
| Human Primary Pituitary Cells | Pituitary Adenoma | Inhibition of cell proliferation. nih.gov |
| PC-3 | Prostate Cancer | Decreased cell survival and inhibition of migration. nih.govmdpi.com |
| DU-145 | Prostate Cancer | Decreased cell survival. nih.gov |
| LNCaP | Prostate Cancer | Decreased cell survival. nih.gov |
In addition to inhibiting proliferation, (R)-Flurbiprofen actively induces apoptosis, or programmed cell death, in cancer cells. In pituitary adenoma cell lines, treatment with higher concentrations of (R)-Flurbiprofen led to a clear induction of apoptosis. nih.gov
The pro-apoptotic mechanism has been particularly well-characterized in prostate cancer models. Studies have shown that (R)-Flurbiprofen selectively induces apoptosis in prostate cancer cells through a pathway dependent on the p75 neurotrophin receptor (p75NTR), which functions as a tumor suppressor. nih.gov Treatment with (R)-Flurbiprofen causes a massive induction of p75NTR protein levels, which in turn initiates the apoptotic cascade. nih.govaacrjournals.org This effect is specific, as the expression of other death receptors like Fas, p55TNFR, and DR3-6 remains largely unchanged. nih.gov Further research in human colon carcinoma cells indicates that the induction of apoptosis by (R)-Flurbiprofen can also be dependent on the tumor suppressor gene p53. nih.gov
Gene expression profiling in murine TRAMP prostate cancer models revealed that (R)-Flurbiprofen treatment leads to the significant up-regulation of Prostate Stem Cell Antigen (PSCA). nih.gov PSCA is a cell-surface protein that is often overexpressed in prostate cancer.
The mechanism for this up-regulation involves the activation of specific cellular signaling kinases. nih.gov Studies demonstrated that (R)-Flurbiprofen increases the expression of phosphorylated AKT, a key kinase in cell survival and proliferation pathways. nih.govnih.gov The activation of the PSCA promoter by (R)-Flurbiprofen could be blocked by AKT inhibitors, confirming that the regulation of PSCA occurs through the activation of the AKT kinase pathway. nih.gov This finding suggests a complex role for the compound, as it can simultaneously induce apoptosis while also up-regulating other cancer-associated markers. nih.gov
Molecular Docking and In Silico Analysis of Compound-Target Interactions
Computational modeling, through molecular docking and in silico analyses, provides critical insights into the specific interactions between a ligand and its biological target at the molecular level. While direct molecular docking studies specifically investigating (R)-2-Flurbiprofen-d3 are not extensively available in the public domain, a wealth of information exists for its non-deuterated counterpart, (R)-Flurbiprofen. This data, primarily centered on the cyclooxygenase (COX) enzymes, offers a robust framework for understanding the binding behavior of this class of compounds. The substitution of hydrogen with deuterium (B1214612) is not expected to significantly alter the fundamental binding interactions, such as hydrogen bonds and hydrophobic contacts, as the electronic structure of the molecule remains largely unchanged. Therefore, the analysis of (R)-Flurbiprofen's interactions with its targets serves as a strong proxy for understanding the potential binding modes of its deuterated analog.
(R)-Flurbiprofen, the less potent enantiomer of flurbiprofen in terms of direct COX inhibition, still demonstrates notable interactions with both COX-1 and COX-2. nih.gov In silico studies have elucidated the key amino acid residues within the active sites of these enzymes that are crucial for binding. For both COX-1 and COX-2, flurbiprofen has been shown to bind within the active site channel. researchgate.net The carboxylate group of the molecule typically forms critical hydrogen bonds with key residues at the entrance of the active site. researchgate.netjapsonline.com
Specifically, in COX-1, the binding of flurbiprofen involves interactions with a number of amino acid residues, including His 90, Arg 120, Val 349, Leu 352, Ser 353, Tyr 355, Trp 387, Phe 518, Met 522, Ile 523, Gly 526, Ala 527, Ser 530, and Leu 534. researchgate.net The ligand forms two significant hydrogen bonds with Arg 120 and Tyr 355. researchgate.net Similarly, in the COX-2 active site, flurbiprofen interacts with His 90, Leu 117, Val 349, Leu 352, Ser 353, Tyr 355, Trp 387, Ala 516, Phe 518, Met 522, Val 523, Gly 526, Ala 527, Ser 530, and Leu 534. researchgate.net
While (R)-Flurbiprofen is a weak inhibitor of arachidonic acid oxygenation by COX-2, it has been identified as a potent and selective inhibitor of the oxygenation of the endocannabinoid 2-arachidonoylglycerol (2-AG) by COX-2. researchgate.net This substrate-selective inhibition suggests a nuanced interaction with the enzyme that is dependent on the substrate being processed. researchgate.net Molecular docking studies of (R)-Flurbiprofen within the murine COX-2 active site have provided a structural basis for this observation. researchgate.net
Beyond the COX enzymes, research has indicated that (R)-Flurbiprofen may exert some of its effects through other mechanisms, such as the inhibition of multidrug resistance-associated protein 4 (MRP4), which is involved in the transport of prostaglandins. nih.gov This suggests that in silico analyses of (R)-Flurbiprofen's interactions with other potential targets could reveal additional facets of its pharmacological profile.
The following tables summarize the key interacting residues for flurbiprofen with COX-1 and COX-2 based on available in silico data.
Table 1: Key Amino Acid Residues in the Binding Site of COX-1 Interacting with Flurbiprofen
| Interacting Residue |
| His 90 |
| Arg 120 |
| Val 349 |
| Leu 352 |
| Ser 353 |
| Tyr 355 |
| Trp 387 |
| Phe 518 |
| Met 522 |
| Ile 523 |
| Gly 526 |
| Ala 527 |
| Ser 530 |
| Leu 534 |
| Data sourced from in silico analysis of flurbiprofen's interaction with the COX-1 binding site. researchgate.net |
Table 2: Key Amino Acid Residues in the Binding Site of COX-2 Interacting with Flurbiprofen
| Interacting Residue |
| His 90 |
| Leu 117 |
| Val 349 |
| Leu 352 |
| Ser 353 |
| Tyr 355 |
| Trp 387 |
| Ala 516 |
| Phe 518 |
| Met 522 |
| Val 523 |
| Gly 526 |
| Ala 527 |
| Ser 530 |
| Leu 534 |
| Data sourced from in silico analysis of flurbiprofen's interaction with the COX-2 binding site. researchgate.net |
Table 3: Hydrogen Bond Interactions of Flurbiprofen in the COX-1 Active Site
| Interacting Residue |
| Arg 120 |
| Tyr 355 |
| Data indicates two hydrogen bonds are formed with these residues. researchgate.net |
Metabolic Fate and Chiral Inversion Studies of R 2 Flurbiprofen D3
Stereoselective Metabolic Chiral Inversion of (R)-Flurbiprofen to (S)-Flurbiprofen
Flurbiprofen (B1673479) is a chiral non-steroidal anti-inflammatory drug (NSAID) where the S-enantiomer is considered pharmacologically active. clinpgx.org A notable aspect of the metabolism of the inactive (R)-enantiomer is its partial unidirectional conversion to the active (S)-enantiomer. viamedica.pl This metabolic chiral inversion is a stereoselective process, meaning the reverse conversion from (S)- to (R)-flurbiprofen is not observed in vivo. nih.gov
However, the extent of this inversion is highly dependent on the species. In humans, (R)-flurbiprofen undergoes chiral metabolic inversion to its (S)-antipode to a very limited extent. viamedica.plviamedica.pl In contrast, studies in various animal models have shown significant variability in the degree of inversion. For instance, after administration of (R)-flurbiprofen, the fraction inverted to the S-enantiomer is substantial in guinea pigs and dogs, but much lower in rats and gerbils, suggesting that the rat may be a more suitable animal model for human metabolism in this regard. nih.govresearchgate.net
| Species | Fraction Inverted (Fi) to (S)-Flurbiprofen | Reference |
|---|---|---|
| Guinea Pig | 1.00 | nih.gov |
| Dog | 0.39 | nih.gov |
| Gerbil | 0.05 | nih.gov |
| Rat | 0.02 - 0.041 | nih.govresearchgate.net |
| Mouse | 0.247 - 0.377 | researchgate.net |
Enzymatic Mechanisms of Chiral Inversion (e.g., CoA Thioesters, CYP450 involvement)
The mechanism of chiral inversion for 2-arylpropionic acids is a multi-step enzymatic process that does not directly involve cytochrome P450 enzymes. The pathway is initiated by the formation of a coenzyme A (CoA) thioester from the (R)-enantiomer. viamedica.pl This reaction, which requires adenosine triphosphate (ATP) as a cofactor, is catalyzed by an acyl-CoA synthetase. viamedica.plnih.gov
The stereospecificity of the inversion process is believed to be controlled at this initial step by the acyl-CoA synthetase. nih.gov Following the formation of the (R)-profenoyl-CoA thioester, an epimerase (or racemase) enzyme facilitates the conversion of the (R)-thioester to its (S)-thioester counterpart. viamedica.plresearchgate.net Finally, a hydrolase enzyme cleaves the thioester bond of both the (R)- and (S)-thioesters, releasing the free (R)- and (S)-flurbiprofen. viamedica.pl While in vitro studies with rat liver homogenates demonstrated the inversion of R- to S-ibuprofen required CoA and ATP, the same was not observed for flurbiprofen under the same conditions, highlighting differences even within the 'profen' class of drugs. nih.gov The in vitro metabolic chiral inversion of flurbiprofen-CoA has been demonstrated, confirming the central role of the CoA thioester intermediate in this pathway. nih.gov
Role of Cytochrome P450 Enzymes (e.g., CYP2C9) in (R)-Flurbiprofen Metabolism
While not directly involved in chiral inversion, the cytochrome P450 (CYP) superfamily of enzymes plays a critical role in the oxidative metabolism of flurbiprofen. The primary metabolic pathway is 4'-hydroxylation, and extensive research has identified CYP2C9 as the principal enzyme responsible for catalyzing this reaction for both (R)- and (S)-flurbiprofen. clinpgx.orgnih.govnih.gov
In vitro studies using human liver microsomes have characterized the kinetic parameters for this reaction. Although there may be some stereoselectivity in enzyme affinity, the maximum formation velocities for 4'-hydroxy-flurbiprofen from both enantiomers are roughly equal. nih.gov The essential role of CYP2C9 is further supported by inhibition studies, which show that known CYP2C9 substrates like tolbutamide inhibit the 4'-hydroxylation of flurbiprofen. nih.govnih.gov
| Enantiomer | Km (μM) | Vmax (pmol·min⁻¹·mg protein⁻¹) | Reference |
|---|---|---|---|
| (R)-Flurbiprofen | 3.1 ± 0.8 | 305 ± 168 | nih.gov |
| (S)-Flurbiprofen | 1.9 ± 0.4 | 343 ± 196 | nih.gov |
The gene encoding the CYP2C9 enzyme is polymorphic, leading to the existence of different alleles that can result in varied enzyme activity. This genetic variation is a key determinant of interindividual differences in drug metabolism. Flurbiprofen is widely used as a probe drug to assess CYP2C9 activity in phenotyping studies. plos.orgsigmaaldrich.com
Studies have established a strong correlation between an individual's CYP2C9 genotype and their metabolic phenotype for flurbiprofen. The most common allele is the wild-type, CYP2C91. The CYP2C92 and CYP2C93 alleles are variant forms associated with decreased enzyme activity. plos.orgsigmaaldrich.comnih.govresearchgate.net Individuals carrying these variant alleles exhibit reduced metabolic clearance of flurbiprofen. For example, the metabolic activity of the CYP2C92 allele is approximately 68% of the wild-type, while the CYP2C9*3 allele has only about 19% of the wild-type activity. plos.orgsigmaaldrich.comresearchgate.net This genotype-phenotype correlation is critical for understanding variability in drug response and has implications for personalized medicine. clinpgx.orgplos.org A comprehensive in vitro study of 36 CYP2C9 allelic isoforms showed that most variants exhibited significantly decreased clearance values for flurbiprofen compared to the wild-type, although a few rare variants showed increased activity. drugbank.com
| CYP2C9 Allele | Allele-Specific Metabolic Ratio (MR) Estimate | Metabolic Activity (% of Wild Type) | Reference |
|---|---|---|---|
| CYP2C91 (Wild Type) | 0.596 | 100% | plos.orgsigmaaldrich.comresearchgate.net |
| CYP2C92 | 0.405 | ~68% | plos.orgsigmaaldrich.comresearchgate.net |
| CYP2C9*3 | 0.113 | ~19% | plos.orgsigmaaldrich.comresearchgate.net |
Impact of Deuterium (B1214612) Labeling on Metabolic Stability and Isotopic Effects
The replacement of hydrogen with its heavier, stable isotope deuterium at a site of metabolism can slow down the rate of reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a strategy used to enhance the metabolic stability of drugs. nih.govacs.org Since the primary metabolism of flurbiprofen is CYP2C9-mediated C-H bond oxidation, deuteration at the site of metabolism is expected to affect its biotransformation. nih.govnih.gov
For (R)-2-Flurbiprofen-d3, where deuterium atoms are placed on the methyl group of the propionic acid side chain, the metabolic profile can be altered. A case study on the metabolism of flurbiprofen-d3 (B562647) showed that its biotransformation to 4'-hydroxyflurbiprofen via fungal metabolism proceeded more slowly than that of the non-deuterated parent drug. hyphadiscovery.com This observation indicates a deuterium isotope effect, which can lead to increased metabolic stability and potentially alter the pharmacokinetic profile of the compound. hyphadiscovery.comnih.gov
Comparative In Vitro and Animal Model Metabolism Studies
The metabolism of flurbiprofen has been investigated in various in vitro systems and animal models, revealing important species-specific differences. As previously noted, the extent of chiral inversion of (R)-flurbiprofen varies significantly across species like rats, mice, dogs, and guinea pigs. nih.govresearchgate.net In vitro studies using rat liver homogenates have been employed to investigate the mechanisms of chiral inversion. nih.gov
Animal models are also crucial for studying the metabolism and efficacy of flurbiprofen and its analogues. For instance, transgenic mouse models of Alzheimer's disease have been used to evaluate the ability of flurbiprofen analogues to modulate the secretion of β-amyloid1-42. researchgate.netnih.gov In vivo studies in mice have also been used to assess the analgesic and anti-inflammatory activities of flurbiprofen prodrugs. nih.gov The choice of animal model is critical, as metabolic differences can impact the translation of results to humans. The low chiral inversion of flurbiprofen in rats makes this species a more appropriate model for human pharmacokinetics compared to mice, where inversion is more pronounced. researchgate.net
Analysis of Deuterated Metabolites in Biological Matrices
The detection and quantification of drugs and their metabolites in biological matrices such as plasma, serum, and urine are fundamental to pharmacokinetic and metabolic studies. For deuterated compounds like this compound and its metabolites, a range of advanced analytical techniques are employed.
High-performance liquid chromatography (HPLC) is a common method for the simultaneous determination of flurbiprofen enantiomers in biological fluids like rat serum. researchgate.net For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (LC-MS). Gas chromatography-mass spectrometry (GC-MS) is another powerful technique used for analyzing flurbiprofen enantiomers in urine. researchgate.net High-resolution mass spectrometry (HRMS) can confirm the structure of metabolites found in urine. researchgate.net The production of deuterated metabolite standards, for use in these analytical methods, can be achieved through both chemical synthesis and biotransformation using microbial systems. hyphadiscovery.com The distinct mass of the deuterated compounds allows them to be used as internal standards for the quantitative analysis of their non-deuterated counterparts. acs.org
Exploratory Research Applications of R 2 Flurbiprofen D3 in Biological Pathways and Disease Models
Use in Neuropathic Pain Models in Rodents
(R)-2-Flurbiprofen-d3 has been investigated for its analgesic properties in rodent models of neuropathic pain. These studies explore its mechanisms beyond COX inhibition, focusing on its influence on the endocannabinoid system and neurotransmitter release.
Alleviation of Sciatic Nerve Injury-Evoked Pain
In rodent models, sciatic nerve injury leads to conditions of mechanical hyperalgesia and cold allodynia, which are characteristic of neuropathic pain. Research has shown that (R)-flurbiprofen can alleviate this injury-evoked pain. uni-frankfurt.denih.govnih.gov Studies using the Spared Nerve Injury (SNI) and Chronic Constriction Injury (CCI) models in rats demonstrated that treatment significantly reduced pain behaviors. plos.org The antinociceptive effects were observed when the treatment was administered after the full development of allodynia. researchgate.net The mechanism is linked to its ability to restore the balance of endocannabinoids, which is disrupted following peripheral nerve injury. uni-frankfurt.denih.govresearchgate.net
Table 1: Effects of (R)-flurbiprofen in Rodent Neuropathic Pain Models
| Model | Species | Key Findings |
|---|---|---|
| Spared Nerve Injury (SNI) | Rat, Mouse | Reduced mechanical hyperalgesia and cold allodynia. plos.org |
| Chronic Constriction Injury (CCI) | Rat | Reduced mechanical hyperalgesia and cold allodynia. plos.org |
Modulation of Glutamate Release in the Spinal Cord
A key mechanism underlying neuropathic pain is the excessive and sustained release of the excitatory neurotransmitter glutamate in the spinal cord. nih.gov Research using in vivo microdialysis in rats has demonstrated that (R)-flurbiprofen significantly reduces glutamate release in the dorsal horn of the spinal cord that is evoked by nerve irritation. uni-frankfurt.denih.govresearchgate.net This effect is mediated by the compound's modulation of the endocannabinoid system. uni-frankfurt.de By inhibiting fatty acid amide hydrolase (FAAH) activity, (R)-flurbiprofen improves the effects of endogenous cannabinoids, which in turn inhibit presynaptic glutamate release and attenuate microglia activation. uni-frankfurt.denih.govresearchgate.net
Application in Experimental Autoimmune Encephalomyelitis (EAE) Models
Experimental Autoimmune Encephalomyelitis (EAE) is a widely used animal model for human multiple sclerosis (MS). Research has explored the therapeutic potential of (R)-flurbiprofen in these models due to its anti-inflammatory, antioxidative, and endocannabinoid-modulating properties. embopress.orgnih.govnih.gov
Attenuation of Inflammation and Myelin Destruction
In both primary progressive EAE in C57BL6/J mice and relapsing-remitting EAE in SJL mice, oral administration of (R)-flurbiprofen was shown to prevent and attenuate the disease. embopress.orgnih.govnih.gov The treatment was effective even when initiated after the first disease flare. embopress.orgnih.govnih.gov The therapeutic effects included a reduction in immune cell infiltration, microglia activation, and inflammation in the spinal cord, brain, and optic nerve. embopress.orgnih.govnih.gov Consequently, (R)-flurbiprofen attenuated the destruction of myelin and relieved EAE-evoked hyperalgesia. embopress.orgnih.govnih.gov These outcomes were associated with an increase in regulatory T cells and anti-inflammatory endocannabinoids. embopress.orgnih.gov
Table 2: Findings in EAE Models
| EAE Model | Key Effects of (R)-flurbiprofen |
|---|---|
| Primary Progressive (C57BL6/J mice) | Prevented and attenuated clinical scores; reduced inflammation and myelin destruction. embopress.orgnih.gov |
Investigation in Cancer Research using Cell Lines and Animal Models
The utility of this compound is also explored in oncology research, building on findings that NSAIDs can inhibit cancer cell growth and metastasis. nih.gov Unlike its S-enantiomer, (R)-flurbiprofen is not a potent COX inhibitor, suggesting its anti-cancer effects may occur through different mechanisms. mdpi.comnih.gov
In gastric cancer cells, (R)-flurbiprofen was found to be highly effective at reducing cell proliferation. nih.gov It also reduced metastatic characteristics in vitro and decreased tumor size and metastasis when cancer cells were injected into nude mice. nih.gov Mechanistically, it was shown to induce the tumor suppressor p75 neurotrophin receptor (p75NTR). nih.gov
Studies on Colorectal Cancer Cell Lines
Flurbiprofen (B1673479) has been investigated for its effects on colorectal cancer, a disease where COX-2 is often overexpressed. nih.govcancer-research-network.com Studies on the SW620 colorectal cancer cell line showed that flurbiprofen decreases cell proliferation in a concentration- and time-dependent manner. cancer-research-network.com It also promotes apoptosis and inhibits the expression of inflammatory factors by suppressing COX-2. nih.govnih.govsemanticscholar.org
Research on the HCA-7 colon cancer cell line demonstrated that (R)-flurbiprofen reduces extracellular prostaglandin (B15479496) E2 (PGE2) levels. mdpi.comnih.gov This effect is not due to COX inhibition but rather a dual mechanism: it inhibits the translocation of cPLA2α, reducing the availability of the prostaglandin precursor arachidonic acid, and it blocks the export of prostaglandins (B1171923) from the cell by inhibiting the multidrug resistance–associated protein 4 (MRP4) transporter. mdpi.comnih.gov
Table 3: Effects on Cancer Cell Lines
| Cell Line | Cancer Type | Key Findings |
|---|---|---|
| SW620 | Colorectal | Flurbiprofen inhibited proliferation, migration, and invasion, and promoted apoptosis via COX-2 inhibition. cancer-research-network.comnih.gov |
| HCA-7 | Colon | (R)-flurbiprofen reduced extracellular prostaglandin levels by inhibiting cPLA2α translocation and MRP4-mediated export. mdpi.comnih.gov |
| HeLa, A-549 | Cervical, Lung | (R)-flurbiprofen reduced prostaglandin levels. mdpi.comnih.gov |
Research on Gastric Cancer Cells
(R)-Flurbiprofen, the non-deuterated parent compound of this compound, has been investigated for its potential anti-cancer properties in gastric cancer models. Research has shown that (R)-Flurbiprofen can effectively reduce the proliferation of gastric cancer cells in vitro. nih.gov Unlike many nonsteroidal anti-inflammatory drugs (NSAIDs), its mechanism in these cells appears to be independent of Cyclooxygenase-2 (COX-2) inhibition. nih.gov
Key findings from studies on the non-deuterated enantiomer include:
Inhibition of Proliferation and Metastasis: In laboratory settings, (R)-Flurbiprofen was found to be the most effective among several NSAIDs at diminishing the proliferation of gastric cancer cells. nih.gov It also hindered the metastatic characteristics of these cells and reduced tumor size and metastasis in mouse models. nih.gov
Overcoming Multidrug Resistance: The compound demonstrated an ability to affect multidrug resistance, thereby increasing the sensitivity of resistant gastric cancer cells to standard chemotherapeutic agents. nih.gov
Mechanism of Action: The anticancer effects appear to be mediated through the induction of the p75 neurotrophin receptor (p75NTR), a known tumor suppressor. nih.gov This induction was linked to the p38 signaling pathway. nih.gov (R)-Flurbiprofen was also observed to alter the levels of various proteins involved in the cell cycle (Cyclin D1, CKD4), apoptosis (caspase-3, Bcl-2), and metastasis (metalloproteases). nih.gov
The use of this compound in this context serves as a tool for metabolic studies. By replacing specific hydrogen atoms with deuterium (B1214612), researchers can investigate the metabolic fate of the compound and how its stability influences its activity and interaction with biological pathways in cancer cells.
Prostate Cancer Research
The non-deuterated compound, (R)-Flurbiprofen, has also been a subject of research in the context of prostate cancer, where its activity is shown to be independent of COX inhibition. nih.gov Studies in prostate cancer cell lines and animal models have suggested that it can inhibit cancer progression through several mechanisms.
Key Research Findings:
Induction of p75NTR-Dependent Cell Death: In prostate cancer cell lines, (R)-Flurbiprofen was found to selectively induce a massive increase in the protein levels of the tumor suppressor p75NTR. nih.gov This induction led to a decrease in cancer cell survival, an effect that was reversed when p75NTR activity was blocked, confirming its central role in the compound's mechanism. nih.gov
Inhibition of Cell Migration: Research has indicated that (R)-Flurbiprofen can inhibit the migration of prostate cancer cells, also through the induction of p75NTR via the p38 MAPK pathway. mdpi.com
Inhibition of Tumor Progression in Animal Models: In a study using the transgenic adenocarcinoma mouse prostate (TRAMP) model, treatment with (R)-Flurbiprofen resulted in significantly lower urogenital and lymph node weights compared to controls. nih.gov The treatment also led to a significantly lower incidence of primary tumors and a reduction in metastasis. nih.gov
This compound is utilized in this area of research primarily as a stable-labeled internal standard for pharmacokinetic studies and as a probe to understand how metabolism affects the therapeutic potential and mechanisms of the parent compound in prostate cancer models.
Deuterated Probes for Studying Drug-Enzyme Interactions and Metabolic Pathways
Deuterium-labeled compounds like this compound are invaluable tools for studying drug metabolism and enzyme interactions. The substitution of hydrogen with deuterium, a stable and non-radioactive isotope, creates a carbon-deuterium (C-D) bond that is stronger than the corresponding carbon-hydrogen (C-H) bond. nih.gov This phenomenon, known as the kinetic isotope effect (KIE), can significantly slow down the rate of metabolic reactions that involve the cleavage of this bond. nih.gov
Most drug metabolism is carried out by cytochrome P450 (CYP) enzymes, which often work by cleaving C-H bonds. nih.gov Flurbiprofen is primarily metabolized by the enzyme CYP2C9 to its major metabolite, 4'-hydroxyflurbiprofen. hyphadiscovery.comclinpgx.org Studies comparing the metabolism of flurbiprofen and flurbiprofen-d3 (B562647) have shown that while the deuterated version is hydroxylated at the same position, the metabolic process proceeds more slowly. hyphadiscovery.com
This property makes this compound and similar deuterated molecules useful as:
Metabolic Probes: They help identify the specific sites of metabolism on a drug molecule and quantify the rate of these reactions. Using flurbiprofen as a probe drug is a known method for correlating a patient's CYP2C9 genotype with their metabolic phenotype. nih.gov
Internal Standards: In quantitative analysis, such as liquid chromatography-mass spectrometry (LC-MS), deuterated compounds are ideal internal standards because they have nearly identical chemical properties to the non-deuterated analyte but a different mass, allowing for precise measurement. figshare.com
The table below shows compound-specific mass spectrometry parameters for flurbiprofen-d3 and its primary metabolite, illustrating its use in analytical methods. figshare.com
| Compound | Transition | DP (V) | CE (V) | Retention time (min) |
| FLB-d3 | 246 → 202 | -21 | -12 | 8.1 |
| OHF-d3 | 262 → 218 | -21 | -12 | 7.7 |
| Data from a study on LC-MS parameters. DP: Declustering Potential; CE: Collision Energy. figshare.com |
Development of Novel Analgesic Agents with Dual Inhibitory Potentials (e.g., FAAH/COX-2)
(R)-Flurbiprofen serves as a structural scaffold for the development of novel therapeutic agents with multi-target mechanisms. One such area of development is in creating dual inhibitors of fatty acid amide hydrolase (FAAH) and cyclooxygenase-2 (COX-2) for pain management. nih.govnih.gov FAAH is the primary enzyme responsible for breaking down anandamide (B1667382), an endocannabinoid involved in pain regulation. nih.gov
Initial studies found that flurbiprofen itself could inhibit FAAH, which led to the rational design of flurbiprofen derivatives with enhanced potency. nih.gov By modifying the carboxylic acid group of flurbiprofen into an amide, researchers have created new chemical entities that retain COX-inhibitory properties while gaining potent FAAH inhibition. nih.govnih.gov
Examples of Novel Flurbiprofen-Based Dual Inhibitors:
| Compound | FAAH Inhibition (Ki) | COX-2 Inhibition | Key Characteristics |
| Flu-AM1 | ~60-fold more potent than flurbiprofen | Substrate-selective inhibitor | More potently inhibits cyclooxygenation of 2-AG than arachidonic acid. nih.gov |
| Flu-AM4 | 13 nM | Substrate-selective inhibitor | A competitive, reversible FAAH inhibitor shown to be effective in animal models of prolonged and neuropathic pain. nih.govnih.gov |
These dual-action compounds are being explored as potentially powerful analgesics. nih.govnih.gov In this field, this compound could be used as a starting material to synthesize deuterated versions of these novel inhibitors. Deuteration could strategically enhance their metabolic stability and pharmacokinetic profiles, potentially leading to improved therapeutic efficacy and duration of action.
Future Directions and Emerging Research Avenues for R 2 Flurbiprofen D3 Research
Advanced Isotopic Labeling Strategies for Enhanced Research Utility
Future investigations will likely focus on more advanced and targeted isotopic labeling strategies to further enhance the utility of (R)-2-Flurbiprofen-d3. While existing deuterated forms have proven valuable, the development of methodologies for selective deuterium (B1214612) placement at various molecular positions will offer more precise insights into its metabolic pathways. The kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolism at a specific site, is a key principle being exploited. nih.gov
For instance, selective deuteration at sites known to be susceptible to cytochrome P450 (CYP) enzyme-mediated oxidation could significantly alter the metabolic profile, potentially prolonging the compound's half-life and enhancing its therapeutic window. Research into deuterated flurbiprofen (B1673479) has already shown that deuterium incorporation can alter physicochemical properties like solubility and melting point, which are critical for drug development. nih.govrsc.org Further studies could explore how different deuteration patterns on the (R)-enantiomer affect these properties.
| Labeling Strategy | Potential Research Benefit | Relevant Findings |
| Site-Specific Deuteration | Elucidate specific metabolic pathways and the role of individual CYP enzymes. | Deuteration at CYP-mediated metabolic sites can suppress metabolism and enhance pharmacokinetic properties. nih.gov |
| Multi-Deuteration | Enhance metabolic stability and potentially reduce off-target effects. | Flurbiprofen-d8 has been synthesized and shown to have altered physicochemical properties compared to the parent compound. nih.gov |
| Isotopologue Synthesis | Provide a suite of internal standards for highly accurate quantification in complex biological samples. | Deuterated racemic flurbiprofen is already utilized as an internal standard in LC-MS/MS analysis. nih.gov |
Integration of Omics Technologies in Mechanistic Investigations
The integration of "omics" technologies, such as metabolomics, proteomics, and transcriptomics, represents a powerful approach to unraveling the detailed mechanisms of action of this compound. These high-throughput methods can provide a global snapshot of the molecular changes within a biological system following exposure to the compound. nih.gov
Metabolomics, in particular, can be used to track the fate of this compound and identify its metabolites with high precision. By comparing the metabolic fingerprints of the deuterated and non-deuterated enantiomers, researchers can gain a deeper understanding of how deuterium labeling affects its biotransformation. researchgate.net This is crucial, as studies have shown that the metabolism of flurbiprofen-d3 (B562647) can proceed more slowly than its non-deuterated counterpart. hyphadiscovery.com Proteomics can identify protein targets that interact with this compound, potentially revealing novel mechanisms beyond its known interactions.
High-Throughput Screening of (R)-Flurbiprofen Derivatives for Novel Biological Targets
High-throughput screening (HTS) of libraries containing derivatives of (R)-flurbiprofen, including various deuterated and non-deuterated analogues, could lead to the discovery of novel biological targets and therapeutic applications. mdpi.comnih.gov While the S-enantiomer is primarily responsible for the anti-inflammatory effects through COX inhibition, the R-enantiomer has shown distinct biological activities. nih.govresearchgate.net
By screening these derivatives against a wide array of cellular and biochemical assays, researchers may identify compounds with enhanced potency or selectivity for emerging targets. For example, (R)-flurbiprofen has been investigated for its potential role in Alzheimer's disease by modulating γ-secretase activity. mdpi.com HTS could identify derivatives of this compound with improved brain penetration or enhanced modulatory effects. mdpi.com
Computational Modeling and Simulation for Predicting Biological Activities and Metabolic Fate
Computational modeling and simulation are becoming indispensable tools in modern drug discovery and development. In the context of this compound, these in silico methods can be employed to predict its biological activities, metabolic fate, and potential interactions with various enzymes and receptors. nih.govresearchgate.net
Molecular docking studies can simulate the binding of this compound to the active sites of metabolizing enzymes like CYP2C9, which is known to be the primary enzyme responsible for flurbiprofen hydroxylation. nih.govclinpgx.org By incorporating the kinetic isotope effect into these models, it may be possible to more accurately predict how deuteration will alter its metabolic clearance. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of various deuterated (R)-flurbiprofen derivatives with their biological activities, thereby guiding the synthesis of more potent and selective compounds.
Exploration of Stereoselective Effects in Untapped Biological Systems and Disease Models
The stereoselective properties of flurbiprofen enantiomers are well-documented, with the S-enantiomer being a potent COX inhibitor and the R-enantiomer exhibiting different pharmacological activities. nih.govviamedica.pl this compound provides a unique tool to further investigate these stereoselective effects in a variety of biological systems and disease models where its role is not yet fully understood.
For instance, while the impact of flurbiprofen enantiomers on intestinal permeability has been studied, the precise mechanisms and the influence of deuteration remain to be fully elucidated. nih.gov Research has also pointed to prostaglandin-independent activities of the R-enantiomer. nih.gov Using this compound in models of inflammatory bowel disease, neuroinflammation, or certain cancers could reveal novel therapeutic opportunities. The minimal chiral inversion of (R)-flurbiprofen to the S-enantiomer in humans makes it an attractive candidate for exploring these distinct effects without the confounding COX-inhibitory actions. viamedica.plnih.gov
Development of Advanced Analytical Techniques for Trace Analysis in Complex Matrices
The ability to accurately measure low concentrations of this compound and its metabolites in complex biological matrices like plasma, urine, and tissue is paramount for detailed pharmacokinetic and metabolic studies. nih.govresearchgate.net Future research will likely focus on the development of more sensitive and robust analytical techniques.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the current gold standard, and deuterated analogs are often used as internal standards to improve accuracy. nih.gov Advances in high-resolution mass spectrometry (HRMS) can further aid in the identification of unknown metabolites. researchgate.net The development of chiral separation methods with enhanced resolution will also be critical to ensure that the enantiomeric purity of this compound can be accurately assessed throughout its journey in a biological system.
| Analytical Technique | Future Development Focus | Application in this compound Research |
| LC-MS/MS | Increased sensitivity and higher throughput. | Precise quantification of the parent compound and its metabolites in pharmacokinetic studies. |
| High-Resolution Mass Spectrometry (HRMS) | Improved software for metabolite identification. | Discovery and structural elucidation of novel metabolites. |
| Chiral Chromatography | Development of novel chiral stationary phases for better separation of enantiomers. | Verification of enantiomeric purity and monitoring of potential chiral inversion. |
Q & A
Q. What are the critical steps in synthesizing and characterizing (R)-2-Flurbiprofen-d3?
Synthesis involves deuteration at specific positions (e.g., methyl or aromatic groups) using deuterated reagents like D₂O or CD₃I under controlled conditions. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H-NMR) to confirm deuterium incorporation and chiral purity. High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic integrity. Chiral chromatography (e.g., using amylose or cellulose-based columns) ensures enantiomeric excess ≥98% . For salt formation, solvent selection (e.g., acetonitrile or methanol) and stoichiometric ratios of reactants are critical to avoid diastereomer contamination .
Q. How do researchers validate analytical methods for quantifying this compound in biological matrices?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (e.g., Flurbiprofen-¹³C-d3) is preferred for specificity. Validation follows ICH guidelines:
- Linearity : Test over 80–120% of expected concentration (R² ≥0.99).
- Precision : Intra- and inter-day CV ≤15% for biological samples.
- Accuracy : Spike recovery rates (85–115%) in plasma or tissue homogenates.
- Matrix effects : Assess ion suppression/enhancement using post-column infusion .
Q. What are the key differences in physicochemical properties between this compound and its non-deuterated counterpart?
Deuteration increases molecular weight by ~3 Da (e.g., 247.28 vs. 244.27 g/mol) and alters lipophilicity (logP). Isotopic substitution reduces metabolic lability in vivo, particularly at the α-methyl group, due to the kinetic isotope effect (KIE). Melting points may differ slightly (e.g., ±2°C), requiring differential scanning calorimetry (DSC) for confirmation .
Advanced Research Questions
Q. How does deuteration impact the pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound compared to the non-deuterated form?
Deuteration slows CYP450-mediated metabolism (e.g., CYP2C9), extending half-life (t₁/₂) by 20–40% in rodent models. In vitro microsomal studies with deuterated analogs show reduced formation of oxidative metabolites (e.g., 4'-hydroxyflurbiprofen). PD effects are assessed via COX-1/2 inhibition assays, where deuterated analogs may exhibit altered IC₅₀ values due to steric effects .
Q. What experimental strategies resolve contradictions in enantioselective metabolism data for this compound?
Discrepancies in metabolic stability (e.g., hepatic vs. intestinal microsomes) require:
Q. How can researchers optimize chiral separation of this compound from its (S)-enantiomer in complex mixtures?
Use chiral stationary phases (CSPs) like Chiralpak IG-U or AD-RH with mobile phases containing 0.1% formic acid in hexane:isopropanol (90:10). For polar-organic mode, methanol with 20 mM ammonium acetate achieves baseline separation (resolution ≥1.5). Validate via circular dichroism (CD) spectroscopy to confirm enantiomeric purity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies of this compound?
- Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) for EC₅₀/ED₅₀ estimation.
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons).
- Power analysis : Ensure sample sizes ≥8 per group (α=0.05, β=0.2) to detect 20% effect size differences .
Data Interpretation and Reproducibility
Q. How should researchers address batch-to-batch variability in deuterium incorporation during synthesis?
Q. What methodologies ensure reproducibility in in vitro COX inhibition assays for this compound?
- Enzyme source standardization : Use recombinant COX-1/2 (e.g., human, expressed in Sf9 cells).
- Control compounds : Include indomethacin (COX-1 inhibitor) and celecoxib (COX-2 inhibitor).
- Data normalization : Express inhibition as % activity relative to vehicle controls ± SEM .
Ethical and Reporting Considerations
Q. How can researchers align open-data practices with patient privacy in clinical studies involving deuterated compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
